Erlotinib impurity A

HPLC Analytical Method Development Pharmaceutical Quality Control

Erlotinib Impurity A (CAS 183321-85-9) is a critical process-related impurity for HPLC method validation and routine QC of erlotinib hydrochloride. Its unique RRT of 0.2 (BP method) and correction factor of 1.0 enable simplified, accurate quantification using erlotinib as external standard. Essential for ICH Q3A thresholds (≥0.10%), forced degradation studies, and method transfer across sites. Secure your analytical reference standard today.

Molecular Formula C21H20ClN3O3
Molecular Weight 397.9 g/mol
CAS No. 183321-85-9
Cat. No. B3111555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErlotinib impurity A
CAS183321-85-9
Molecular FormulaC21H20ClN3O3
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl
InChIInChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25)
InChIKeyBIHHIONDWPZXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erlotinib Impurity A (CAS 183321-85-9) for Analytical Reference and Quality Control: Technical Baseline


Erlotinib Impurity A (CAS 183321-85-9), chemically designated as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine , is a critical process-related impurity that forms during the chlorination step in the industrial synthesis of Erlotinib hydrochloride, a small-molecule tyrosine kinase inhibitor (EGFR TKI) for non-small cell lung cancer and pancreatic cancer [1]. With a molecular formula of C21H20ClN3O3 and a molecular weight of 397.85 g/mol , this impurity is of paramount importance in pharmaceutical quality control (QC) and analytical method development. Its presence, even at trace levels, can significantly impact the purity, efficacy, and safety profile of the final Erlotinib drug substance , making its identification and quantification a regulatory necessity.

Why Erlotinib Impurity A (CAS 183321-85-9) Cannot Be Substituted by Generic Impurity Standards


In analytical chemistry and pharmaceutical quality assurance, the specific identity of an impurity is non-negotiable. While other erlotinib process impurities (such as Impurity B, C, D, or E) share a common parent compound, they possess unique chemical structures and, consequently, distinct physicochemical properties [1]. This leads to significant differences in critical analytical parameters such as chromatographic retention time and relative response factors [2]. For instance, the HPLC retention time for Erlotinib Impurity A is approximately 6.65 minutes, compared to ~17.14 minutes for the parent drug Erlotinib , demonstrating its distinct elution profile. Substituting Impurity A with a generic standard would lead to inaccurate quantification, failed method validation, and non-compliance with ICH guidelines, as the calibration curve and correction factors are specific to the impurity's unique molecular structure [3].

Quantitative Differentiation of Erlotinib Impurity A (CAS 183321-85-9) from Key Comparators


HPLC Retention Time: A Distinctive Early Elution Profile Differentiates Impurity A from Erlotinib Parent

The chromatographic behavior of Erlotinib Impurity A is markedly different from the parent drug Erlotinib, a key factor for method development and impurity profiling. Under reversed-phase HPLC conditions, the retention time for Erlotinib Impurity A is approximately 6.65 minutes, whereas Erlotinib elutes at ~17.14 minutes . This significant difference (a reduction of ~10.5 minutes) ensures complete baseline resolution and allows for unambiguous identification and quantification of the impurity without interference from the main API peak.

HPLC Analytical Method Development Pharmaceutical Quality Control

Relative Retention Time (RRT) in Pharmacopoeial Methods Enables Specific Identification of Impurity A

The British Pharmacopoeia (BP) monograph for Erlotinib Hydrochloride defines a specific relative retention (RRT) value for Impurity A in its related substances test. The RRT for Impurity A is approximately 0.2 relative to the erlotinib peak (retention time ~5 min) [1]. This value is distinct from other specified impurities, such as Impurity G (RRT ~1.9) and Impurity H (RRT ~2.0) [1]. This compendial RRT provides a standardized, system-independent metric for identifying Impurity A across different laboratories and instruments, ensuring method transferability and regulatory compliance.

Pharmacopoeia HPLC Regulatory Compliance Quality Assurance

Correction Factor for Impurity A Enables Accurate Quantification Without a Pure Reference Standard

In quantitative HPLC analysis, the relative response factor (RRF) or correction factor is crucial when a pure impurity reference standard is unavailable or prohibitively expensive. A validated HPLC method for erlotinib hydrochloride and its coated tablets determined a correction factor of 1.0 for Erlotinib Impurity A when using the main component (erlotinib) as an external standard [1]. This value, which is distinct from those of other impurities (Impurity B: 1.1, Impurity C: 1.1, Impurity D: 0.7, Impurity E: 0.9) [1], allows for accurate quantification of Impurity A using the erlotinib calibration curve, thereby circumventing the need for a costly and time-consuming impurity-specific reference standard for routine QC.

Quantitative Analysis HPLC Correction Factor Method Validation

Contrasting Biological Activity Profile vs. Desethynyl Erlotinib (DE) Impurity Highlights Differential Safety Relevance

While a direct, quantitative biological activity comparison for Erlotinib Impurity A is not available in the public domain, its safety significance is contextualized by the well-documented activity of another process-related impurity, Desethynyl Erlotinib (DE). In vitro assays against the A549 lung cancer cell line showed that DE exhibits significant EGFR tyrosine kinase inhibition comparable to erlotinib itself [1]. This activity is directly linked to the clinical side effects (diarrhea, skin rash, interstitial lung disease) observed with erlotinib therapy [1]. This class-level finding underscores the necessity of monitoring and controlling all process-related impurities like Impurity A, as even structurally similar compounds can possess unwanted biological activity.

In Vitro Assay EGFR Inhibition Toxicology Safety Assessment

Regulatory Threshold for Impurity A Monitoring and Control Mandates Use of Authentic Reference Standards

International regulatory guidelines, such as ICH Q3A, mandate that any impurity present in a new drug substance at a level exceeding 0.10% (or 0.15% for a maximum daily dose >2 g/day) must be identified and qualified [1]. This is not a characteristic of Impurity A alone but a universal standard. However, the application of this rule to Erlotinib manufacturing creates a specific, quantifiable requirement: to detect and quantify Impurity A at levels at or below this 0.10% threshold . Achieving this requires an analytical method with sufficient sensitivity (LOQ well below 0.10%) and, crucially, the use of an authentic reference standard of Erlotinib Impurity A for accurate identification and calibration.

ICH Guidelines Regulatory Science Toxicology Quality Control

Validated Application Scenarios for Erlotinib Impurity A (CAS 183321-85-9) Reference Standard


HPLC Method Development and Validation for Erlotinib Drug Substance and Drug Product

Use the reference standard to establish and validate an HPLC method for the separation and quantification of Erlotinib Impurity A. The distinct retention time (~6.65 minutes) and relative retention (RRT ~0.2) compared to erlotinib (RT ~17.14 min) are critical for optimizing chromatographic conditions to achieve baseline resolution. The specific correction factor of 1.0 [1] can be employed to develop a simplified, accurate, and cost-effective quantification method using erlotinib as the external standard.

Routine Quality Control (QC) and Batch Release Testing

Deploy the reference standard in QC laboratories for the routine analysis of erlotinib hydrochloride API and finished dosage forms. The reference standard is essential for system suitability testing, confirming the identity of the Impurity A peak via its unique RRT (0.2 in the BP method) [2], and for quantifying the impurity level to ensure compliance with ICH Q3A identification and qualification thresholds (≥0.10%) [3].

Forced Degradation (Stress) Studies to Elucidate Stability and Degradation Pathways

Utilize the reference standard in forced degradation studies of erlotinib under ICH-recommended stress conditions (acid, base, oxidative, thermal, photolytic) [4]. The standard serves as a definitive marker to determine if Impurity A is a process impurity or a degradation product. Its known chromatographic behavior allows for accurate tracking of its formation or disappearance under various stress conditions, which is crucial for establishing a drug's stability-indicating method and degradation pathway.

Method Transfer and Compendial Compliance for Regulatory Submissions

Employ the reference standard to support method transfer activities between R&D and QC sites or between contract research organizations. The well-defined relative retention time (RRT 0.2) specified in the Erlotinib Hydrochloride monograph of the British Pharmacopoeia [2] provides a robust, system-independent marker that ensures the consistency and reliability of analytical results across different laboratories and instruments, a critical element for successful ANDA or NDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erlotinib impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.